molecular formula C28H30ClN5O4S B1681149 SU11274 CAS No. 658084-23-2

SU11274

Cat. No.: B1681149
CAS No.: 658084-23-2
M. Wt: 568.1 g/mol
InChI Key: FPYJSJDOHRDAMT-KQWNVCNZSA-N
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Description

SU11274 is a potent and selective inhibitor of the Met kinase, which is a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and motility. The Met kinase is activated by hepatocyte growth factor, and its dysregulation is associated with several types of cancer, making it a significant target for cancer therapy .

Biochemical Analysis

Biochemical Properties

SU11274 plays a significant role in biochemical reactions. It interacts with the c-Met receptor, a receptor tyrosine kinase . The c-Met receptor is a receptor for hepatocyte growth factor/scatter factor (HGF), a cytokine controlling pro-migratory, anti-apoptotic, and mitogenic signals .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the phosphorylation of the c-Met receptor . This suppression affects cell survival and proliferation, and it can induce G1-phase arrest .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the catalytic activity of the c-Met kinase . This inhibition suppresses the activation of c-Met, which in turn affects the survival and proliferation of cells .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase the tumorigenic potential of cells . This increase is associated with a higher ATP content and lactate release, indicative of increased glycolysis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to restrain the growth of xenograft tumors . This effect is apparent even at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate glycolysis . It interacts with enzymes involved in this pathway, leading to increased ATP content and lactate release .

Transport and Distribution

Its ability to inhibit the c-Met receptor suggests that it may interact with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a Met kinase inhibitor, it is likely that it localizes to areas of the cell where the c-Met receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

SU11274 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthetic route typically involves the following steps:

  • Formation of the pyrrole ring.
  • Introduction of the sulfonamide group.
  • Coupling with the indole derivative.
  • Final modifications to obtain the desired compound.

The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

SU11274 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

SU11274 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    PHA-665752: Another selective Met kinase inhibitor with similar potency.

    Crizotinib: A multi-targeted kinase inhibitor that also targets Met kinase.

    Foretinib: A dual inhibitor of Met and vascular endothelial growth factor receptor.

Uniqueness of SU11274

This compound is unique in its high selectivity for Met kinase compared to other receptor tyrosine kinases, such as epidermal growth factor receptor and platelet-derived growth factor receptor. This selectivity reduces off-target effects and enhances its therapeutic potential .

Biological Activity

SU11274 is a small molecule inhibitor specifically targeting the c-Met receptor tyrosine kinase (RTK). It has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by aberrant c-Met signaling. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.

This compound functions primarily by inhibiting the phosphorylation of c-Met, which is crucial for its activation and downstream signaling. The inhibition of c-Met leads to several cellular effects, including:

  • Cell Proliferation Inhibition : this compound significantly reduces cell proliferation in cancer cell lines overexpressing c-Met.
  • Cell Cycle Arrest : Treatment with this compound induces G1 phase cell cycle arrest.
  • Induction of Apoptosis : The compound promotes apoptosis as evidenced by increased Annexin V staining and caspase 3 activity .
  • Inhibition of Migration : this compound effectively blocks cell migration in various cancer types, indicating its potential to prevent metastasis .

In Vitro Studies

Several studies have assessed the biological activity of this compound in vitro:

  • Lung Cancer Cell Lines :
    • In lung cancer cell lines H69 and H345, this compound treatment resulted in a dose-dependent decrease in cell growth and significant inhibition of phosphorylated c-Met .
    • The compound also inhibited key signaling pathways such as PI3K and MAPK, which are critical for cell survival and proliferation.
  • Rhabdomyosarcoma (RMS) Cell Lines :
    • In RMS cell lines CW9019 and RH30, this compound reduced phosphorylated c-Met levels and led to G1 phase arrest and decreased migration capabilities .
    • The IC50 for CW9019 was determined to be 2.5 μM, while the RD embryonic RMS cell line showed resistance with an IC50 over 7.5 μM, suggesting that the efficacy of this compound correlates with the expression level of phosphorylated c-Met .

Tumor Growth Inhibition

In an orthotopic ovarian clear cell carcinoma (OCCC) mouse model, this compound treatment resulted in a significant reduction in tumor weight compared to controls treated with phosphate-buffered saline (PBS). This underscores this compound's potential as a therapeutic agent in solid tumors characterized by c-Met overexpression .

Cellular Uptake and Localization

Recent studies have demonstrated that this compound accumulates preferentially in the endoplasmic reticulum (ER) and other cellular organelles:

  • Uptake Studies : Fluorescence microscopy revealed that this compound rapidly accumulates within cells, particularly in the ER, where it reaches concentrations significantly higher than those in the surrounding medium .
  • Subcellular Localization : The compound's localization pattern suggests it may interfere with ER-related processes critical for cancer cell survival.

Summary Table of Biological Activities

ActivityEffect ObservedReference
Cell ProliferationInhibition in various cancer lines
Cell Cycle ArrestG1 phase arrest
Apoptosis InductionIncreased caspase 3 activity
Migration InhibitionReduced motility in treated cells
Tumor Growth ReductionSignificant decrease in tumor weight

Properties

IUPAC Name

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJSJDOHRDAMT-KQWNVCNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429552
Record name SU11274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-23-2
Record name 658084-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SU11274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU 11274
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.